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molecular formula C11H18O3 B8508086 1,4,10-Trioxadispiro[4.2.4.2]tetradecane

1,4,10-Trioxadispiro[4.2.4.2]tetradecane

Cat. No. B8508086
M. Wt: 198.26 g/mol
InChI Key: GJMHGTFFOQWFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403810B2

Procedure details

To a stirred solution of triethylsilane (1.965 mL, 12.30 mmol) in DCM (40 mL), under nitrogen, at −78° C. was successively added trifluoroacetic acid (0.948 mL, 12.30 mmol) and [1,4,10-trioxadispiro[4.2.4.2]tetradecan-9-ol](0.878 g, 4.1 mmol) in DCM (40 mL) at −78° C. The resulting mixture was slowly warmed to 0° C. and stirred for 2 hours. Saturated aqueous NaHCO3 solution was added and the mixture was extracted with EtOAc. The combined organic extracts were dried over MgSO4, filtered and the solvent removed under reduced pressure to afford the title compound.
Quantity
1.965 mL
Type
reactant
Reaction Step One
Quantity
0.948 mL
Type
reactant
Reaction Step Two
Name
1,4,10-trioxadispiro[4.2.4.2]tetradecan-9-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.FC(F)(F)C(O)=O.[O:15]1[C:19]2([CH2:29][CH2:28][C:22]3([CH2:26][CH2:25][O:24][CH:23]3O)[CH2:21][CH2:20]2)[O:18][CH2:17][CH2:16]1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[O:15]1[C:19]2([CH2:29][CH2:28][C:22]3([CH2:26][CH2:25][O:24][CH2:23]3)[CH2:21][CH2:20]2)[O:18][CH2:17][CH2:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.965 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Two
Name
Quantity
0.948 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
1,4,10-trioxadispiro[4.2.4.2]tetradecan-9-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC1(C(OCC1)O)CC2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
CUSTOM
Type
CUSTOM
Details
at −78° C
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCOC12CCC1(COCC1)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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